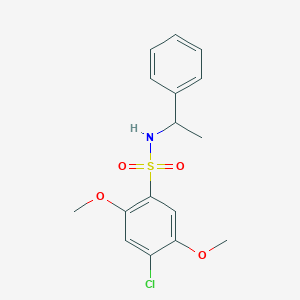
4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide, also known as CPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide is not fully understood. However, it has been proposed that 4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide exerts its anti-tumor effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a key role in regulating gene expression. 4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide has been shown to inhibit the activity of HDACs, leading to the upregulation of tumor suppressor genes and the downregulation of oncogenes.
Biochemical and Physiological Effects:
4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and reduce the formation of new blood vessels (angiogenesis) in tumors. 4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide has several advantages for lab experiments. It is a potent and selective inhibitor of HDACs, making it a valuable tool for studying the role of HDACs in various biological processes. 4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide is also relatively easy to synthesize, allowing for large-scale production. However, 4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in certain assays. Additionally, 4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.
Future Directions
There are several future directions for research on 4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide. One area of interest is the development of 4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide-based therapies for cancer and inflammatory diseases. 4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is the development of new HDAC inhibitors based on the structure of 4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide. By modifying the structure of 4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide, it may be possible to develop more potent and selective HDAC inhibitors with improved pharmacological properties.
Synthesis Methods
4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with N-(1-phenylethyl)amine. This reaction results in the formation of 4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide as a white crystalline solid. The purity of the synthesized 4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC).
Scientific Research Applications
4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. 4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide has been shown to inhibit the growth of various cancer cells, including breast cancer, pancreatic cancer, and lung cancer. It has also been found to reduce inflammation in animal models of inflammatory bowel disease and rheumatoid arthritis.
properties
Product Name |
4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide |
|---|---|
Molecular Formula |
C16H18ClNO4S |
Molecular Weight |
355.8 g/mol |
IUPAC Name |
4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C16H18ClNO4S/c1-11(12-7-5-4-6-8-12)18-23(19,20)16-10-14(21-2)13(17)9-15(16)22-3/h4-11,18H,1-3H3 |
InChI Key |
VOMTYMQRCQCYOI-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(4-Bromo-2-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B288515.png)


![1-[(4-Bromo-3-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B288532.png)


![1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B288549.png)

![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B288555.png)



